Valdecoxib

Catalog No.
S546526
CAS No.
181695-72-7
M.F
C16H14N2O3S
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valdecoxib

CAS Number

181695-72-7

Product Name

Valdecoxib

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)

InChI Key

LNPDTQAFDNKSHK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Solubility

47.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution
Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7

Synonyms

SC-65872; SC65872; SC 65872; Valdecoxib; Bextra

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Description

The exact mass of the compound Valdecoxib is 314.0725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (ph=12) aqueous solutionrelatively insoluble in water (10 ug/ml) at 25 °c and ph 7>47.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of isoxazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Pain Mechanisms

Valdecoxib's ability to specifically target COX-2 makes it a valuable tool for researchers investigating pain pathways. Studies have used valdecoxib to differentiate between COX-1 and COX-2's roles in pain perception. By observing how valdecoxib affects pain responses, researchers can gain insights into the complex mechanisms underlying pain signaling and develop more targeted pain management strategies [].

For instance, a study published in the journal Pain Medicine investigated the effect of valdecoxib on visceral pain, a type of pain originating from internal organs. The findings suggest that COX-2 plays a crucial role in visceral pain hypersensitivity, highlighting its potential as a therapeutic target for chronic visceral pain conditions [].

Investigating Cancer and Inflammation

Chronic inflammation is increasingly recognized as a contributing factor in cancer development and progression. Valdecoxib's anti-inflammatory properties have prompted research into its potential role in cancer prevention and treatment. Studies have explored the effects of valdecoxib on cancer cell proliferation, metastasis, and survival [].

For example, research published in the International Journal of Cancer suggests that valdecoxib may suppress the growth and invasiveness of certain types of cancer cells. However, further investigation is needed to determine the optimal use of valdecoxib in a clinical setting [].

Studying Neurodegenerative Diseases

Neuroinflammation, a chronic inflammatory process within the nervous system, is implicated in various neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research is ongoing to explore whether valdecoxib's anti-inflammatory effects could offer benefits in these conditions [].

Studies in animal models have shown that valdecoxib may reduce neuroinflammation and improve cognitive function. However, clinical trials investigating the efficacy of valdecoxib in treating neurodegenerative diseases have yielded mixed results, and further research is necessary to determine its potential role in these complex conditions [].

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and dysmenorrhea (painful menstruation) . It is classified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate pain and inflammation . Valdecoxib was introduced to the market under the brand name Bextra but was withdrawn in 2005 due to safety concerns related to cardiovascular risks and serious skin reactions .

Chemical Structure

The chemical formula of valdecoxib is C₁₆H₁₄N₂O₃S, with a molar mass of 314.36 g/mol. Its IUPAC name is 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide, indicating its structural features as a diaryl substituted isoxazole .

Valdecoxib's mechanism of action involves binding to the COX-2 enzyme, preventing it from producing inflammatory mediators called prostaglandins []. This reduces inflammation and pain.

During its synthesis and metabolic processes. The primary reaction involves the selective inhibition of COX-2, which catalyzes the conversion of arachidonic acid into prostaglandins. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation .

Synthesis Reactions

  • Suzuki Coupling Reaction: One of the key synthetic routes for valdecoxib involves a Suzuki cross-coupling reaction between 4-iodoisoxazole and boronic acid esters under mild conditions, yielding valdecoxib in good yields .
  • Condensation Reactions: Another method includes the condensation of deoxybenzoin with hydroxylamine hydrochloride followed by further reactions to form the desired isoxazole structure .
  • Cycloaddition: Recent methodologies have explored cycloaddition reactions involving alkyne and nitrile oxides to synthesize valdecoxib and its analogues efficiently .

Valdecoxib exhibits potent anti-inflammatory and analgesic properties through its selective inhibition of COX-2. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, valdecoxib's selectivity minimizes gastrointestinal side effects commonly associated with traditional NSAIDs . Its oral bioavailability is approximately 83%, with a protein binding rate of 98%, indicating significant absorption and distribution in biological systems .

Valdecoxib can be synthesized through several methods:

  • Suzuki Coupling: Involves coupling 4-iodoisoxazole with boronic acid derivatives using palladium catalysts under mild conditions.
  • Condensation: A condensation reaction starting from deoxybenzoin leads to the formation of an intermediate isoxazoline that can be converted into valdecoxib through subsequent reactions with chlorosulfonic acid .
  • Cycloaddition: This method employs alkyne and nitrile oxides to create the isoxazole framework effectively .

Valdecoxib has been shown to interact with various biological pathways due to its mechanism of action:

  • Cyclooxygenase Inhibition: Its primary interaction involves inhibiting COX-2, reducing inflammation and pain.
  • Metabolic Pathways: Valdecoxib is metabolized primarily in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C9), which can influence the pharmacokinetics of other drugs metabolized by these enzymes .
  • Potential Drug Interactions: Co-administration with other NSAIDs or anticoagulants may increase the risk of adverse effects, particularly gastrointestinal bleeding or cardiovascular events .

Valdecoxib belongs to a class of selective COX-2 inhibitors known as coxibs. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeCOX SelectivityMarket Status
CelecoxibDiaryl substituted pyrazoleSelective COX-2Available
RofecoxibDiaryl substituted pyrroleSelective COX-2Withdrawn
EtoricoxibDiaryl substituted oxazoleSelective COX-2Available
LumiracoxibDiaryl substituted oxazoleSelective COX-2Withdrawn

Uniqueness of Valdecoxib

Valdecoxib's unique structural feature as a diaryl substituted isoxazole differentiates it from other coxibs like celecoxib and rofecoxib, which have different core structures (pyrazole and pyrrole respectively). Additionally, valdecoxib's specific metabolic profile and side effect profile contributed to its withdrawal from the market due to serious cardiovascular risks not observed at similar levels in other coxibs .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White crystalline powder

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

314.07251349 g/mol

Monoisotopic Mass

314.07251349 g/mol

Heavy Atom Count

22

LogP

3.2
log Kow = 2.67 /Estimated/

Appearance

White to off-white solid powder

Melting Point

160 - 162 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2919279Q3W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of osteoarthritis and dysmenorrhoea
FDA Label
Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea. The decision to prescribe a selective COX-2 inhibitor should be based on an assessment of the individual patient's overall risk (see sections 4. 3, 4. 4).
Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea.

Therapeutic Uses

Valdecoxib is indicated for the relief of the signs and symptoms of osteoarthritis and adult rheumatoid arthritis. /Included in US product labeling/
Valdecoxib is indicated for treatment of primary dysmenorrhea. /Included in US product labeling/

Pharmacology

Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is classified as a nonsteroidal anti-inflammatory drug (NSAID). Valdecoxib is used for its anti-inflammatory, analgesic, and antipyretic activities in the management of osteoarthritis (OA) and for the treatment of dysmenorrhea or acute pain. Unlike celecoxib, valdecoxib lacks a sulfonamide chain and does not require CYP450 enzymes for metabolism.
Valdecoxib is a sulfonamide derivative and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Valdecoxib selectively binds to and inhibits cyclooxygenase (COX)-2, thereby preventing the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and therefore does not interfere with blood coagulation.

MeSH Pharmacological Classification

Cyclooxygenase 2 Inhibitors

ATC Code

M01AH03
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AH - Coxibs
M01AH03 - Valdecoxi

Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation.
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Vapor Pressure

4.6X10-10 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

181695-72-7

Absorption Distribution and Excretion

Oral bioavailability is 83%.
Valdecoxib is eliminated predominantly via hepatic metabolism with less than 5% of the dose excreted unchanged in the urine and feces. About 70% of the dose is excreted in the urine as metabolites, and about 20% as valdecoxib N-glucuronide.
86 L
oral cl=6 L/h
6 – 7 L/h [In patients undergoing hemodialysis]
6 – 7 L/h [healthy elderly subjects]
At recommended doses, the mean oral bioavailability is 83%. The peak plasma concentration and area under the plasma concentration-time curve are roughly proportional across the clinical dose range. Valdecoxib may be coadministered with meals. Peak-plasma concentrations and extent of absorption were not affected after valdecoxib was taken with a high fat meal.
Time to peak concentration: Approximately 3 hours. Note: Time to peak concentration was delayed by 1 to 2 hours when administered with a high fat meal.
Steady state apparent volume of distribution (Vss/F) of valdecoxib is approximately 86 L after oral administration. Valdecoxib and its active metabolite preferentially partition into erythrocytes with a blood to plasma concentration ratio of about 2.5:1. This ratio remains approximately constant with time and therapeutic blood concentrations.
Protein binding: Very high (98%).
For more Absorption, Distribution and Excretion (Complete) data for VALDECOXIB (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic (involves CYP3A4 and 2C9)
One active metabolite of valdecoxib has been identified in human plasma at approximately 10% the concentration of valdecoxib. This metabolite, which is a less potent COX-2 specific inhibitor than the parent also undergoes extensive metabolism and constitutes <2% of the valdecoxib dose excreted in the urine and feces. Due to the low concentration in the systemic circulation, it is not likely to contribute significantly to the efficacy profile of valdecoxib.
In humans, valdecoxib undergoes extensive hepatic metabolism involving both P450 isoenzymes (3A4 and 2C9) and non-P450 dependent pathways (i.e., glucuronidation).
Valdecoxib has known human metabolites that include 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzene-1-sulfonamide and 4-[3-(3-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]benzene-1-sulfonamide.

Wikipedia

Valdecoxib
DiPT

Drug Warnings

Serious, potentially life-threatening skin reactions, including exfoliative dermatitis, erythema multiforme, Stevens-Johnson syndrome, or toxic epidermal necrolysis (TEN), have been reported during postmarketing surveillance of valdecoxib. Fatalities due to Stevens-Johnson syndrome or toxic epidermal necrolysis have been reported. While serious reactions may occur at any time during therapy with valdecoxib, the risk of such reactions appears to be highest within the first 2 weeks of therapy. While patients with a history of sulfonamide hypersensitivity may be at greater risk for skin reactions, patients without such a history also are at risk for serious skin reactions. These reactions are rare but have been reported at a greater frequency with valdecoxib than with other selective COX-2 inhibitors (e.g., celecoxib). Discontinue valdecoxib at the first appearance of a rash or any other manifestation of hypersensitivity.
Risk of potentially fatal GI ulceration, bleeding, and perforation. Most studies indicate less risk of GI ulceration than prototypical /SRP: NSAIDs/; however, the relative risk remains to be established. Use with caution in patients at risk for GI bleeding (e.g., history of GI bleeding or ulceration, treatment with oral corticosteroids or anticoagulants, longer duration of /SRP: NSAID/ therapy, geriatric patients, debilitation, smokers, or alcohol dependence). Consider alternative therapy in those at high risk for GI bleeding. ...
Severe (rarely fatal) anaphylactoid reactions have occurred in patients receiving /SRP: NSAIDs/, and anaphylactoid reactions (e.g., anaphylaxis, angioedema) have been reported during postmarketing surveillance of valdecoxib. Such reactions occurred in patients with or without a history of allergic-type reactions to sulfonamides. ...Cross-sensitivity between aspirin and other /SRP: NSAIDs/ may occur. Do not use in patients with bronchospastic aspirin sensitivity. Avoid use in patients with aspirin triad. Caution in patients with preexisting asthma, as bronchospasms may occur.
Conditions predisposing to and/or exacerbated by fluid retention (congestive heart disease or edema, pre-existing hypertension), valdecoxib may cause additive fluid retention or edema; also, risk of renal failure is increased in patients with congestive heart disease; valdecoxib should be initiated at the lowest dose in these patients).
For more Drug Warnings (Complete) data for VALDECOXIB (16 total), please visit the HSDB record page.

Biological Half Life

8-11 hours
Elimination: 8 to 11 hours. Terminal: 8.11 hours.

Use Classification

Human drugs -> Antiinflammatory and antirheumatic products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Information available in 2005 indicated that Valdecoxib was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Chile, Colombia, Germany, India, Singapore, Switzerland, United Kingdom, United States (1,2)

Interactions

Valdecoxib produced significant decreases in lithium serum clearance (25%) and renal clearance (30%) with a 34% higher serum exposure compared to lithium alone; therefore, monitoring of lithium concentrations for signs of lithium toxicity is recommended during concurrent use; however, lithium has no effect on valdecoxib pharmacokinetics.
In clinical trials, concurrent use administration of valdecoxib 20 mg with multiple dose of ketoconazole and fluconazole produced increased plasma exposure of valdecoxib by 62% when coadministered with fluconazole and 38% when coadministered with ketoconazole, the increase in plasma concentration of valdecoxib was due to the inhibition of valdecoxib metabolism via p450 2C9 and 3A4 by fluconazole and ketoconazole.
Single and multiple dose crossover studies of valdecoxib 40 mg twice daily for seven days with warfarin 1 to 8 mg daily were associated with significant increases in plasma exposures of warfarin and an increase in prothrombin time (measured as INR); while mean INR values were only slightly increased, the day-to-day variability in individual INR values increased; monitoring of INR is recommended for the first few weeks after valdecoxib is initiated or the dose is changed.
Concurrent use /of angiotensin-converting enzyme (ACE) inhibitors/ with valdecoxib may decrease the antihypertensive effects of ACE inhibitors; also, risk of renal failure is increased in patients taking these medications.
For more Interactions (Complete) data for VALDECOXIB (14 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Inan Genç A, Gok S, Banerjee S, Severcan F. Valdecoxib Recovers the Lipid Composition, Order and Dynamics in Colon Cancer Cell Lines Independent of COX-2 Expression: An ATR-FTIR Spectroscopy Study. Appl Spectrosc. 2016 Jun 27. pii: 0003702816654164. [Epub ahead of print] PubMed PMID: 27354402.
2: Liu M, Yu Q, Li P, Zhu M, Fang M, Sun B, Sun M, Sun Y, Zhang P, He Z, Sun J, Wang Y, Liu X. Simultaneous determination of parecoxib sodium and its active metabolite valdecoxib in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after intravenous and intramuscular administration. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:220-9. doi: 10.1016/j.jchromb.2016.04.009. Epub 2016 Apr 6. PubMed PMID: 27107851.
3: Dong KY, Qin HT, Bao XX, Liu F, Zhu C. Oxime-mediated facile access to 5-methylisoxazoles and applications in the synthesis of valdecoxib and oxacillin. Org Lett. 2014 Oct 17;16(20):5266-8. doi: 10.1021/ol502246t. Epub 2014 Sep 25. PubMed PMID: 25255195.
4: Kim TW, Vercelli C, Briganti A, Re G, Giorgi M. The pharmacokinetics and in vitro/ex vivo cyclooxygenase selectivity of parecoxib and its active metabolite valdecoxib in cats. Vet J. 2014 Oct;202(1):37-42. doi: 10.1016/j.tvjl.2014.07.025. Epub 2014 Jul 30. PubMed PMID: 25135338.
5: Hu H, Jing X, Zou X, Wu J. [Role of cyclooxygenase 2 and its inhibitor valdecoxib in liver fibrosis]. Zhonghua Yi Xue Za Zhi. 2014 Mar 18;94(10):784-7. Chinese. PubMed PMID: 24844967.
6: Wiktorowska-Owczarek A. The effect of valdecoxib on the production of growth factors evoked by hypoxia and bacterial lipopolysaccharide in HMEC-1 cells. Adv Clin Exp Med. 2013 Nov-Dec;22(6):795-800. PubMed PMID: 24431307.
7: Millington E. Death related to Ibuprofen, valdecoxib, and medical errors: case report and medicolegal issues. J Occup Environ Med. 2013 Dec;55(12):1383. doi: 10.1097/JOM.0000000000000022. PubMed PMID: 24316721.
8: Bartzatt R. Drug analogs of COX-2 selective inhibitors lumiracoxib and valdecoxib derived from in silico search and optimization. Antiinflamm Antiallergy Agents Med Chem. 2014 Mar;13(1):17-28. PubMed PMID: 23984829.
9: Encinas MV, Lissi E, Vergara C. Association of valdecoxib, a nonsteroidal anti-inflammatory drug, with human serum albumin. Photochem Photobiol. 2013 Nov-Dec;89(6):1399-405. doi: 10.1111/php.12158. Epub 2013 Sep 16. PubMed PMID: 23952101.
10: Lohiya GS, Lohiya P, Krishna V, Lohiya S. Death related to Ibuprofen, valdecoxib, and medical errors: case report and medicolegal issues. J Occup Environ Med. 2013 Jun;55(6):601-3. doi: 10.1097/JOM.0b013e3182972ecf. PubMed PMID: 23743867.
11: Atukorala I, Hunter DJ. Valdecoxib : the rise and fall of a COX-2 inhibitor. Expert Opin Pharmacother. 2013 Jun;14(8):1077-86. doi: 10.1517/14656566.2013.783568. Epub 2013 Mar 22. Review. PubMed PMID: 23517091.
12: Hullett B, Salman S, O'Halloran SJ, Peirce D, Davies K, Ilett KF. Development of a population pharmacokinetic model for parecoxib and its active metabolite valdecoxib after parenteral parecoxib administration in children. Anesthesiology. 2012 May;116(5):1124-33. doi: 10.1097/ALN.0b013e31825154ef. PubMed PMID: 22450476.
13: Paech MJ, Salman S, Ilett KF, O'Halloran SJ, Muchatuta NA. Transfer of parecoxib and its primary active metabolite valdecoxib via transitional breastmilk following intravenous parecoxib use after cesarean delivery: a comparison of naive pooled data analysis and nonlinear mixed-effects modeling. Anesth Analg. 2012 Apr;114(4):837-44. doi: 10.1213/ANE.0b013e3182468fa7. Epub 2012 Feb 17. PubMed PMID: 22344242.
14: Saccomanni G, Giorgi M, Del Carlo S, Manera C, Saba A, Macchia M. Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology. Anal Bioanal Chem. 2011 Sep;401(5):1677-84. doi: 10.1007/s00216-011-5244-4. Epub 2011 Jul 19. PubMed PMID: 21769548.
15: Thakral NK, Ray AR, Bar-Shalom D, Eriksson AH, Majumdar DK. The quest for targeted delivery in colon cancer: mucoadhesive valdecoxib microspheres. Int J Nanomedicine. 2011;6:1057-68. doi: 10.2147/IJN.S19561. Epub 2011 May 19. PubMed PMID: 21720517; PubMed Central PMCID: PMC3124854.
16: Schröder H, Höllt V, Becker A. Parecoxib and its metabolite valdecoxib directly interact with cannabinoid binding sites in CB1-expressing HEK 293 cells and rat brain tissue. Neurochem Int. 2011 Jan;58(1):9-13. doi: 10.1016/j.neuint.2010.10.018. Epub 2010 Nov 10. PubMed PMID: 21073910.
17: Dadiboyena S, Nefzi A. Recent methodologies toward the synthesis of valdecoxib: a potential 3,4-diarylisoxazolyl COX-II inhibitor. Eur J Med Chem. 2010 Nov;45(11):4697-707. doi: 10.1016/j.ejmech.2010.07.045. Epub 2010 Aug 6. Review. PubMed PMID: 20724040; PubMed Central PMCID: PMC3263766.
18: Bhatia V, Ahuja V, Acharya SK, Garg PK. A randomized controlled trial of valdecoxib and glyceryl trinitrate for the prevention of post-ERCP pancreatitis. J Clin Gastroenterol. 2011 Feb;45(2):170-6. doi: 10.1097/MCG.0b013e3181eb600e. PubMed PMID: 20717044.
19: Havemeyer A, Grünewald S, Wahl B, Bittner F, Mendel R, Erdélyi P, Fischer J, Clement B. Reduction of N-hydroxy-sulfonamides, including N-hydroxy-valdecoxib, by the molybdenum-containing enzyme mARC. Drug Metab Dispos. 2010 Nov;38(11):1917-21. doi: 10.1124/dmd.110.032813. Epub 2010 Aug 10. PubMed PMID: 20699408.
20: Thakral NK, Ray AR, Majumdar DK. Eudragit S-100 entrapped chitosan microspheres of valdecoxib for colon cancer. J Mater Sci Mater Med. 2010 Sep;21(9):2691-9. doi: 10.1007/s10856-010-4109-2. Epub 2010 Jun 10. PubMed PMID: 20535630.

Explore Compound Types